REACTION_CXSMILES
|
B.CSC.[C:5]([CH2:8][C:9]1[C:10]([Cl:18])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](O)=[O:13])(O)=[O:6]>C1COCC1>[Cl:18][C:10]1[C:11]([CH2:12][OH:13])=[CH:15][CH:16]=[CH:17][C:9]=1[CH2:8][CH2:5][OH:6] |f:0.1|
|
Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
|
B.CSC
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Name
|
|
Quantity
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4.11 g
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Type
|
reactant
|
Smiles
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C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting effervescing suspension was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by the portionwise addition of methanol (15 mL) over 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
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Details
|
The mixture was diluted further with methanol
|
Type
|
CUSTOM
|
Details
|
to give a solution, which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a syrup
|
Type
|
CUSTOM
|
Details
|
The syrup was purified by flash chromatography on silica
|
Type
|
WASH
|
Details
|
eluted with 2% methanol in dichloromethane to the
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |